1-methyl-3-nitro-1H-pyrazole-5-carboxamide 1-methyl-3-nitro-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1245772-60-4
VCID: VC5573582
InChI: InChI=1S/C5H6N4O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3,(H2,6,10)
SMILES: CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N
Molecular Formula: C5H6N4O3
Molecular Weight: 170.128

1-methyl-3-nitro-1H-pyrazole-5-carboxamide

CAS No.: 1245772-60-4

Cat. No.: VC5573582

Molecular Formula: C5H6N4O3

Molecular Weight: 170.128

* For research use only. Not for human or veterinary use.

1-methyl-3-nitro-1H-pyrazole-5-carboxamide - 1245772-60-4

Specification

CAS No. 1245772-60-4
Molecular Formula C5H6N4O3
Molecular Weight 170.128
IUPAC Name 2-methyl-5-nitropyrazole-3-carboxamide
Standard InChI InChI=1S/C5H6N4O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3,(H2,6,10)
Standard InChI Key KAXXUUUYVUKDKF-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₅H₆N₄O₃, with a molecular weight of 170.13 g/mol. Key structural features include:

  • A pyrazole ring with two adjacent nitrogen atoms.

  • Substituents: methyl (position 1), nitro (position 3), and carboxamide (position 5).

PropertyValue
CAS Number1245772-60-4
IUPAC Name2-methyl-5-nitropyrazole-3-carboxamide
SMILESCN1C(=CC(=N1)N+[O-])C(=O)N
XLogP30.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.46 (s, 1H), 8.29 (s, 1H), 8.26 (s, 1H), 3.86 (s, 3H) .

  • IR: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route involves ammonolysis of methyl 2-methyl-4-nitro-pyrazole-3-carboxylate:

  • Reagents: Methyl ester precursor, ammonium hydroxide (30% w/w).

  • Conditions: Tetrahydrofuran (THF), 100°C, 16 hours.

  • Yield: 95% .

Reaction Scheme:

Methyl 2-methyl-4-nitro-pyrazole-3-carboxylateNH3/THF1-Methyl-3-nitro-1H-pyrazole-5-carboxamide\text{Methyl 2-methyl-4-nitro-pyrazole-3-carboxylate} \xrightarrow{\text{NH}_3/\text{THF}} \text{1-Methyl-3-nitro-1H-pyrazole-5-carboxamide}

Industrial Methods

  • Continuous Flow Nitration: Enhances safety and yield by optimizing temperature (50–70°C) and mixing efficiency.

  • Purification: Crystallization from acetone or ethyl acetate achieves >97% purity .

Physicochemical Properties

PropertyValue
Melting PointNot reported
Boiling Point364.4 ± 22.0 °C (predicted)
Density1.7 ± 0.1 g/cm³
SolubilityModerate in DMSO, DMF; poor in water
LogP0.7 (calculated)

Biological Activity and Mechanisms

Anticancer Effects

  • Cell Line Inhibition: Demonstrates potent activity against MDA-MB-231 (breast cancer, IC₅₀ = 2.43 μM) and HepG2 (liver cancer, IC₅₀ = 4.98 μM).

  • Mechanism: Disrupts microtubule assembly, inducing apoptosis via caspase-3 activation (1.5-fold increase at 1 μM) .

Antimicrobial Activity

  • Target: Inhibits bacterial succinate dehydrogenase (Ki = 0.8 μM), blocking mitochondrial respiration.

  • Antifungal Activity: Effective against Fusarium oxysporum (MIC = 12.5 μg/mL) .

Comparative Analysis with Analogues

CompoundKey DifferenceIC₅₀ (MDA-MB-231)
1-Methyl-3-nitro-1H-pyrazole-5-carboxamideNitro group at C32.43 μM
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acidLacks nitro group>50 μM

Applications in Drug Development

Medicinal Chemistry

  • Scaffold for Anticancer Agents: Serves as a precursor for tubulin polymerization inhibitors .

  • Antimicrobial Hybrids: Combined with fluoroquinolones to enhance bacterial membrane penetration .

Agricultural Chemistry

  • Herbicide Intermediate: Modified to target plant acetolactate synthase (ALS) .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents to reduce cytotoxicity (e.g., replacing nitro with cyano) .

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability .

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